![molecular formula C17H15NO3S B6429828 (2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide CAS No. 2097939-99-4](/img/structure/B6429828.png)
(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(Furan-2-yl)-N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]prop-2-enamide is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. It is a member of the furan family of compounds, which contain nitrogen and sulfur atoms in their ring structure. This compound has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-oxidant agent. In addition, it has been investigated for its ability to target certain enzymes and receptors.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(Furan-2-yl)-N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]prop-2-enamide has been studied for its potential to act as an anti-inflammatory, anti-cancer, and anti-oxidant agent. It has been investigated for its ability to target certain enzymes and receptors, such as the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation. In addition, this compound has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to act as an antioxidant.
Wirkmechanismus
The mechanism of action of (2E)-3-(Furan-2-yl)-N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]prop-2-enamide is still being investigated. However, it is believed that this compound acts as an inhibitor of the COX-2 enzyme, which is involved in inflammation. In addition, it is thought to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, this compound is believed to act as an anti-cancer agent by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-3-(Furan-2-yl)-N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]prop-2-enamide have been studied in various animal models. Studies have shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and act as an antioxidant. In addition, it has been shown to reduce the levels of certain biomarkers, such as C-reactive protein (CRP), tumor necrosis factor (TNF), and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of (2E)-3-(Furan-2-yl)-N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]prop-2-enamide for lab experiments are that it is relatively easy to synthesize and can be purified using column chromatography. In addition, it has been shown to have anti-inflammatory, anti-cancer, and antioxidant effects in animal models. However, there are some limitations to using this compound in lab experiments. For example, it is not known if this compound is safe for human use, and its effects on humans have not been studied.
Zukünftige Richtungen
There are a number of potential future directions for (2E)-3-(Furan-2-yl)-N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]prop-2-enamide. These include further studies of its mechanism of action, its effects on humans, and its potential use as a therapeutic agent. In addition, further studies could be conducted to investigate the effects of this compound on other diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be conducted to investigate the potential of this compound as an anti-aging agent.
Synthesemethoden
The synthesis of (2E)-3-(Furan-2-yl)-N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]prop-2-enamide involves the use of a three-step process. The first step involves the reaction of furan-2-yl-2-thiophen-2-yl-ethylamine and prop-2-enamide to form the desired product. In the second step, the product is then reacted with a base and a catalyst to form the desired compound. The final step involves the purification of the compound using column chromatography.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-17(8-7-13-4-1-9-20-13)18-12-14(15-5-2-10-21-15)16-6-3-11-22-16/h1-11,14H,12H2,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYVRAVZWYOVHG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


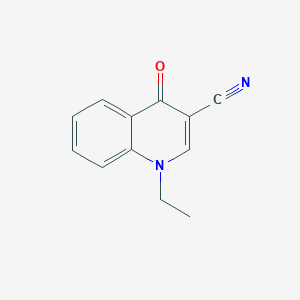
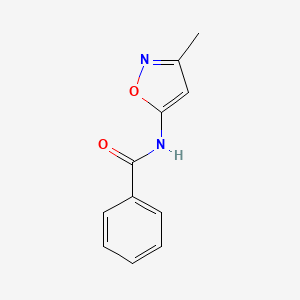
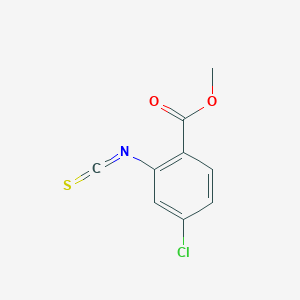
![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)
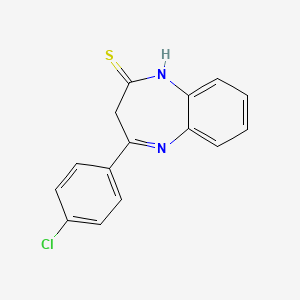
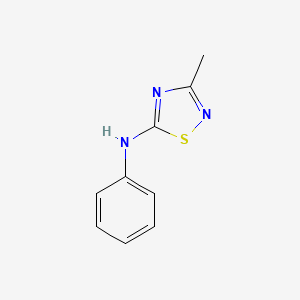
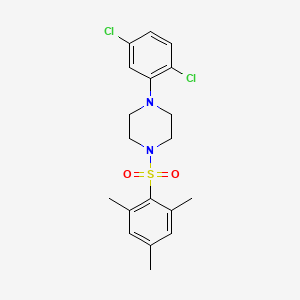

![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6429801.png)
![3-(2-methylphenyl)-6-phenyl-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one; triethylamine](/img/structure/B6429804.png)
![9-chloro-6-[(3,4-dimethoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B6429806.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6429829.png)